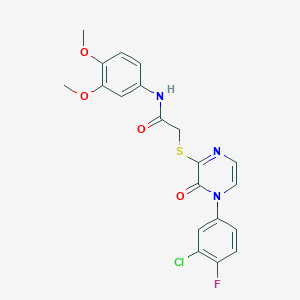

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Description

This compound is a thioacetamide derivative featuring a pyrazine core substituted with a 3-chloro-4-fluorophenyl group and an acetamide moiety linked to a 3,4-dimethoxyphenyl ring. The structural design incorporates halogen (Cl, F) and methoxy groups, which are known to influence electronic properties, solubility, and biological interactions.

Propriétés

IUPAC Name |

2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN3O4S/c1-28-16-6-3-12(9-17(16)29-2)24-18(26)11-30-19-20(27)25(8-7-23-19)13-4-5-15(22)14(21)10-13/h3-10H,11H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUJYRNNSVUZPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine ring, followed by the introduction of the chloro and fluoro substituents. The thioether linkage is then formed through a nucleophilic substitution reaction, and finally, the acetamide group is introduced via an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates, as well as the implementation of continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group in the pyrazine ring can be reduced to a hydroxyl group.

Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs () share the pyrazine-thioacetamide scaffold but differ in substituent positions and composition:

*Estimated based on structural similarity to analogs in .

Key Differences and Implications:

In contrast, analogs in and feature 3,4-difluorophenyl groups, which may enhance lipophilicity but reduce polar surface area .

Acetamide-Linked Aromatic Group: The 3,4-dimethoxyphenyl group in the target compound provides two methoxy substituents, likely improving aqueous solubility compared to the mono-methoxy or chloro-substituted rings in analogs.

Halogen Effects :

- Fluorine atoms (in para positions) in the analogs may increase metabolic stability and membrane permeability, whereas chlorine in the target compound could enhance binding affinity through hydrophobic interactions .

Q & A

Q. Table 1: SAR of Analogous Compounds

| Compound | Substituent Modifications | IC (µM) | Target |

|---|---|---|---|

| Parent compound | 3-Cl, 4-F, 3,4-OCH | 0.45 | EGFR kinase |

| 4-Bromo analog | 4-Br instead of 3-Cl | 1.2 | COX-2 |

| 2-Methoxy derivative | 2-OCH instead of 3-OCH | 0.78 | Aurora B kinase |

Advanced: How can multi-step syntheses be designed to minimize intermediate degradation?

Answer:

Strategies include:

- Protecting groups: Use tert-butoxycarbonyl (Boc) for amine intermediates during pyrazine ring formation .

- Flow chemistry: Implement continuous reactors for exothermic steps (e.g., thioacetamide coupling) to improve control .

- In-line analytics: Monitor intermediates via LC-MS to trigger quenching at optimal yields .

Advanced: What assays validate the compound’s biological activity in vitro?

Answer:

Standard protocols:

- Anticancer: MTT assay (72 h incubation, IC determination in HeLa or MCF-7 cells) .

- Anti-inflammatory: ELISA-based COX-2 inhibition (IC < 1 µM indicates high potency) .

- Kinase inhibition: ADP-Glo™ assay for EGFR/Her2 (ATP concentration: 10 µM) .

Q. Table 2: Assay Parameters

| Assay Type | Cell Line/Enzyme | Incubation Time | Key Metrics |

|---|---|---|---|

| MTT | HeLa | 72 h | IC, LD |

| COX-2 Inhibition | Recombinant COX-2 | 30 min | % Inhibition |

| Kinase Profiling | EGFR kinase | 60 min | K (nM) |

Intermediate: How can researchers develop HPLC methods for purity analysis?

Answer:

Method development steps:

- Column selection: C18 (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradient .

- Detection: UV at 254 nm (aromatic rings) and 280 nm (amide bond) .

- Validation: Assess linearity (R > 0.999), LOD (0.1 µg/mL), and precision (%RSD < 2%) .

Advanced: How is SHELX software applied in crystallographic analysis of this compound?

Answer:

Workflow for SHELX:

Data integration: Use SHELXC to process diffraction data (resolution: 0.8 Å) .

Structure solution: SHELXD for dual-space recycling (20 trials, CC > 25%) .

Refinement: SHELXL with anisotropic displacement parameters and H-atom riding .

Validation: Check R (< 0.15) and Ramachandran outliers (< 0.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.